530‑Fold A2 Receptor Selectivity – Superior to CGS 22989 (210‑Fold) and CV‑1808 (14‑Fold)
In rat striatal A2 receptor binding assays, CGS 22492 (compound 3af) demonstrated an IC₅₀ of 22 nM and 530‑fold selectivity for A2 over A1 receptors [1]. By comparison, the cyclohexenyl analog CGS 22989 (3ag) exhibited 210‑fold selectivity, while the parent 2‑phenethylamino adenosine (3d) showed only 14‑fold selectivity [1]. The non‑selective reference agonist NECA displayed approximately unity selectivity (A1/A2 ratio ≈ 1) [1].
| Evidence Dimension | A2 vs A1 receptor selectivity ratio |
|---|---|
| Target Compound Data | 530‑fold A2‑selective; A2 IC₅₀ = 22 nM |
| Comparator Or Baseline | CGS 22989: 210‑fold; CV‑1808 (2‑anilinoadenosine): 14‑fold; NECA: ≈ 1‑fold |
| Quantified Difference | CGS 22492 is 2.5× more selective than CGS 22989 and 38× more selective than CV‑1808 |
| Conditions | Rat striatal A2 receptor binding vs whole‑brain A1 receptor binding; radioligand displacement assay |
Why This Matters
Higher A2A selectivity directly minimizes confounding A1‑mediated bradycardia, making CGS 22492 the preferred tool for experiments requiring isolated A2A receptor activation without cardiovascular interference.
- [1] Francis JE, Webb RL, Ghai GR, et al. Highly selective adenosine A2 receptor agonists in a series of N-alkylated 2-aminoadenosines. J Med Chem. 1991;34(8):2570‑2579. PMID: 1875349. View Source
